molecular formula C12H20F3NO2 B14584251 2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid CAS No. 61423-13-0

2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid

Katalognummer: B14584251
CAS-Nummer: 61423-13-0
Molekulargewicht: 267.29 g/mol
InChI-Schlüssel: GMTDIZYUDSLRSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is a compound formed by the combination of 2-cyclopentylpiperidine and 2,2,2-trifluoroacetic acid

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoroacetic acid: A related compound with similar chemical properties but different applications.

    2-Cyclopentylpiperidine: The parent compound without the trifluoroacetic acid component.

Uniqueness

2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is unique due to the combination of the cyclopentylpiperidine moiety with the trifluoroacetic acid group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

61423-13-0

Molekularformel

C12H20F3NO2

Molekulargewicht

267.29 g/mol

IUPAC-Name

2-cyclopentylpiperidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H19N.C2HF3O2/c1-2-6-9(5-1)10-7-3-4-8-11-10;3-2(4,5)1(6)7/h9-11H,1-8H2;(H,6,7)

InChI-Schlüssel

GMTDIZYUDSLRSC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2CCCCN2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.